[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group attached to a phenethylamine backbone, which is further substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine exerts its effects involves:
Molecular Targets: Interaction with neurotransmitter receptors and enzymes.
Pathways Involved: Modulation of monoamine oxidase activity and interaction with serotonin and dopamine receptors.
Comparison with Similar Compounds
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: Lacks the dimethylamino group, resulting in different pharmacological properties.
Mescaline: Contains an additional methoxy group at the 5-position, leading to distinct psychoactive effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure but with a methyl group at the 4-position, altering its potency and effects.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3 |
InChI Key |
NPBZJCDQBFZTQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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